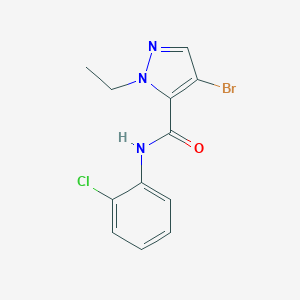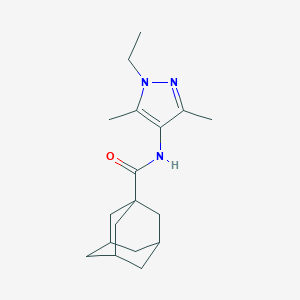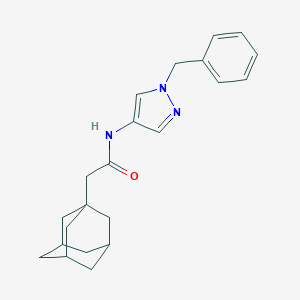
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ABPP is a chemical probe that can be used to study the activity of enzymes in living systems.
Mecanismo De Acción
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide works by irreversibly binding to the active site of enzymes. This binding allows researchers to identify and quantify the activity of specific enzymes in living systems. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be designed to target specific classes of enzymes, which allows researchers to study the activity of specific enzymes in complex biological systems.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have minimal biochemical and physiological effects in living systems. It does not interfere with normal cellular functions and does not cause any toxic effects. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is a safe and effective tool for studying the activity of enzymes in living systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a powerful tool for studying the activity of enzymes in living systems and can provide insights into the mechanisms of various diseases. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is also a safe and effective tool for studying the effects of drugs on enzymes. However, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has some limitations. It can only be used to study the activity of enzymes that have an active site that can be targeted by N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. In addition, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be expensive and time-consuming to synthesize.
Direcciones Futuras
There are several future directions for N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide research. One direction is to develop new N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide probes that can target specific classes of enzymes. This will allow researchers to study the activity of specific enzymes in complex biological systems. Another direction is to use N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide to study the effects of drugs on enzymes in living systems. This will provide insights into the mechanisms of drug action and help to develop new drugs. Finally, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be used to study the activity of enzymes in disease states, which can provide insights into the mechanisms of various diseases and help to develop new treatments.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl 4-bromo-1H-pyrazole-5-carboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. The synthesis of N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications. It can be used to study the activity of enzymes in living systems, which can provide insights into the mechanisms of various diseases. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can also be used to identify new drug targets and to develop new drugs. In addition, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be used to study the effects of drugs on enzymes and to evaluate the efficacy of drugs in living systems.
Propiedades
Fórmula molecular |
C14H14BrN3O2 |
|---|---|
Peso molecular |
336.18 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-4-bromo-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14BrN3O2/c1-3-18-13(12(15)8-16-18)14(20)17-11-6-4-5-10(7-11)9(2)19/h4-8H,3H2,1-2H3,(H,17,20) |
Clave InChI |
YJQDYBWWVHIDJT-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES canónico |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C |
Solubilidad |
45.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)



![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)